

Physical and chemical properties of Ethyl 2-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-methylpyrimidine-5-carboxylate*

Cat. No.: *B1284035*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-methylpyrimidine-5-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-methylpyrimidine-5-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical properties, reactivity, and synthetic methodologies, presenting data in a clear and accessible format for researchers and developers.

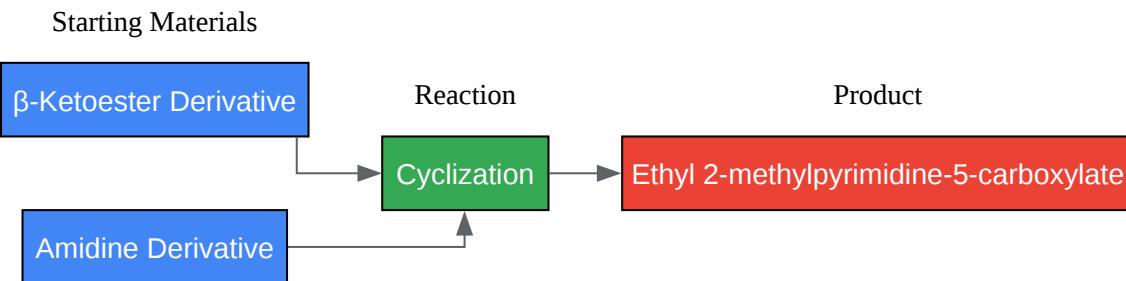
Compound Identification

Summarized below are the key identifiers for **Ethyl 2-methylpyrimidine-5-carboxylate**.

Identifier	Value
CAS Number	2134-38-5 [1] [2]
IUPAC Name	ethyl 2-methylpyrimidine-5-carboxylate [1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ [1]
Molecular Weight	166.18 g/mol [1]
InChI	InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3 [1]
InChI Key	OTCUHRIIVIPBID-UHFFFAOYSA-N [1]
Canonical SMILES	CCOC(=O)C1=CN=C(N=C1)C [1]

Physicochemical Properties

The known physical and chemical properties of **Ethyl 2-methylpyrimidine-5-carboxylate** are presented in the table below.


Property	Value
Boiling Point	240°C [2] [3]
Flash Point	99°C [2] [3]
Density	1.13 g/cm ³ [3]
Vapor Pressure	0.039 mmHg at 25°C [3]

Note: Data on melting point and solubility were not consistently available in the searched literature.

Synthesis and Experimental Protocols

Ethyl 2-methylpyrimidine-5-carboxylate can be synthesized through several routes, primarily involving cyclization and esterification reactions.

General Synthesis Workflow

[Click to download full resolution via product page](#)

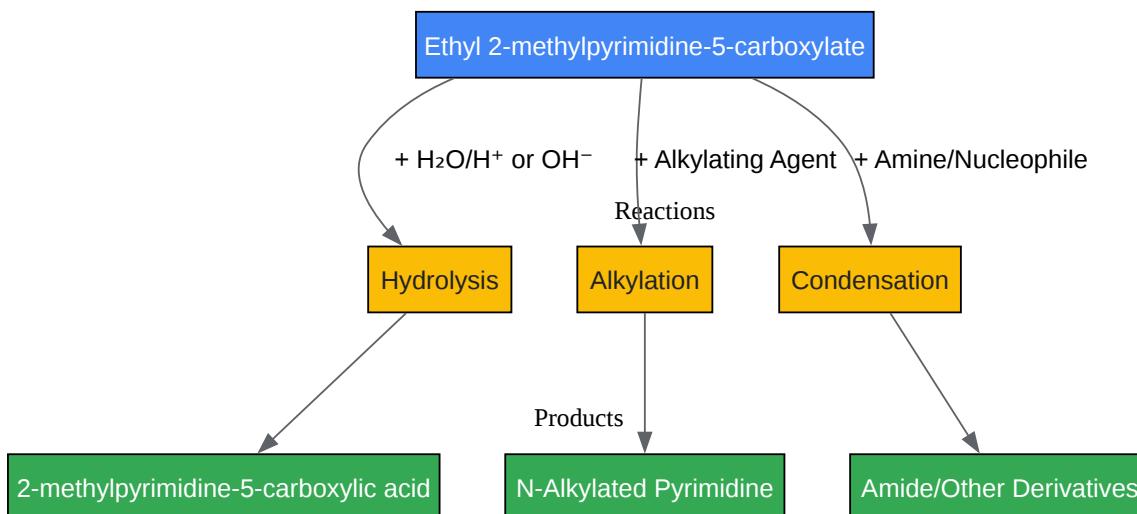
Caption: General workflow for the synthesis of **Ethyl 2-methylpyrimidine-5-carboxylate**.

Experimental Protocol: Synthesis via Condensation and Cyclization

A common method for synthesizing pyrimidine derivatives involves the condensation of an appropriate amidine with a β -ketoester. For **Ethyl 2-methylpyrimidine-5-carboxylate**, this can be achieved through the reaction of acetamidine with an ethyl 2-formyl-3-oxopropanoate equivalent, followed by cyclization.

A general procedure is described by Zhichkin, Fairfax, and Eisenbeis (2002), where a sodium salt of a propen-1-ol derivative reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.^[4] This method is noted for its high yields and applicability to a range of functional groups.^[4]

Protocol Outline:


- Preparation of the Reagent: A key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride.^[4]
- Reaction with Amidinium Salt: The prepared sodium salt is then reacted with an appropriate amidinium salt (e.g., acetamidinium chloride) in a suitable solvent.

- Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by column chromatography, to yield the final **Ethyl 2-methylpyrimidine-5-carboxylate**.

Chemical Reactivity and Stability

Ethyl 2-methylpyrimidine-5-carboxylate exhibits reactivity characteristic of both its pyrimidine ring and its ethyl ester functional group. The compound should be stored in a dry, sealed place to ensure stability.

Key Chemical Reactions

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **Ethyl 2-methylpyrimidine-5-carboxylate**.

- Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methylpyrimidine-5-carboxylic acid.[\[1\]](#)

- **Alkylation:** The nitrogen atoms within the pyrimidine ring are nucleophilic and can undergo alkylation reactions, allowing for further functionalization of the core structure.[\[1\]](#)
- **Condensation Reactions:** The ester can react with amines or other nucleophiles to form amides or other derivatives.[\[1\]](#)
- **Nucleophilic Substitution:** Related pyrimidine structures, such as those with a chloro-substituent, are known to undergo nucleophilic substitution reactions where the chlorine is displaced by various nucleophiles.[\[5\]](#)

Spectral Data

While specific spectral data for **Ethyl 2-methylpyrimidine-5-carboxylate** was not available in the initial search, typical spectral characteristics can be inferred from its structure and data from similar compounds.

- **¹H NMR:** Expected signals would include a triplet and a quartet corresponding to the ethyl group, a singlet for the methyl group, and signals in the aromatic region for the pyrimidine ring protons.
- **¹³C NMR:** Carbon signals for the ethyl group, the methyl group, the pyrimidine ring carbons, and a characteristic downfield signal for the carbonyl carbon of the ester (typically around 160-170 ppm) would be expected.
- **IR Spectroscopy:** Key absorption bands would be anticipated for the C=O stretch of the ester (around 1720 cm^{-1}) and C-O stretches, as well as aromatic C=C and C=N stretching vibrations.
- **Mass Spectrometry:** The molecular ion peak would be observed at an m/z corresponding to its molecular weight (166.18).

Applications in Research and Development

The pyrimidine scaffold is a crucial pharmacophore found in numerous biologically active molecules.[\[1\]](#) Consequently, **Ethyl 2-methylpyrimidine-5-carboxylate** serves as a valuable building block and intermediate in several areas:

- Medicinal Chemistry: It is a starting material for the synthesis of novel drug candidates.[1] Pyrimidine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1]
- Agrochemicals: Some pyrimidine derivatives have been investigated for their potential as pesticides and herbicides due to their biological activity against pests and pathogens.[1]
- Material Science: The pyrimidine ring system is also explored in the development of functional materials such as organic semiconductors and photoluminescent materials.[1] The ester functional group allows for further modification to tailor the material's properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 2-methylpyrimidine-5-carboxylate | 2134-38-5 [smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl 2-methylpyrimidine-5-carboxylate - Safety Data Sheet [chemicalbook.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-methylpyrimidine-5-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284035#physical-and-chemical-properties-of-ethyl-2-methylpyrimidine-5-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com